Styrene

Descripción

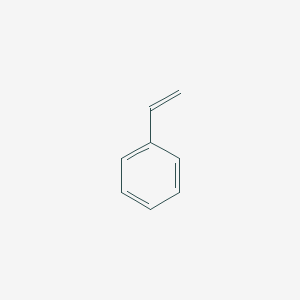

Structure

3D Structure

Propiedades

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on Styrene (CAS Number 100-42-5) Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety information for styrene, CAS number 100-42-5. As a senior application scientist, the following sections synthesize technical data with practical insights to ensure the safe handling and application of this chemical in a laboratory and research setting.

Section 1: Chemical Identity and Physical Properties

Styrene, also known as vinylbenzene, phenylethene, or cinnamene, is a colorless to yellowish, oily liquid with a distinct sweet, aromatic odor in its pure form.[1] It is a vital monomer in the production of various polymers and plastics, including polystyrene, which has widespread applications in packaging, insulation, and more.[2][3]

Key Physical and Chemical Properties

A thorough understanding of styrene's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various conditions and inform the necessary safety precautions.

| Property | Value |

| Molecular Formula | C₈H₈ |

| Molecular Weight | 104.15 g/mol [1] |

| Boiling Point | 145-146 °C[4][5] |

| Melting/Freezing Point | -30.6 to -31 °C[1][4] |

| Flash Point | 31-32 °C (closed cup)[1][5] |

| Autoignition Temperature | 490 °C[1] |

| Vapor Pressure | 5 mmHg at 20 °C[1] |

| Vapor Density | 3.6 (air = 1)[1] |

| Solubility in Water | 300 mg/L at 20 °C[1] |

| Lower/Upper Explosive Limits | 0.9% / 6.8% by volume in air[1][5] |

The relatively low flash point indicates that styrene is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6] The vapor is also heavier than air, meaning it can accumulate in low-lying areas, posing a significant ignition risk.[6][7]

Section 2: Hazard Identification and GHS Classification

Styrene is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these classifications to implement appropriate safety measures.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[7]

-

H372: Causes damage to organs (specifically the hearing organs) through prolonged or repeated exposure.[4][6][8][9]

-

H412: Harmful to aquatic life with long-lasting effects.[6][9]

The International Agency for Research on Cancer (IARC) has classified styrene as "possibly carcinogenic to humans (Group 2B)".[8]

Visualization of Hazard Classification

Caption: GHS Hazard Classification for Styrene.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with styrene.

Handling:

-

Ventilation: Always handle styrene in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][10] "No smoking" policies should be strictly enforced in areas where styrene is handled.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[4][8]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., FKM (fluoro rubber) with a thickness >0.4 mm).[9] Always inspect gloves before use and dispose of contaminated gloves properly.[4][8]

-

Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or potential for splashing, a complete suit protecting against chemicals may be necessary.[8]

-

Respiratory Protection: If ventilation is inadequate or for higher concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[4][8]

-

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[10][11] Use non-sparking tools.[9]

Storage:

-

Containers: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][10] Containers that have been opened must be carefully resealed and kept upright.[4]

-

Temperature: Store in a cool place, with a recommended storage temperature of 2-8 °C.[8] Keep away from heat and direct sunlight.[7][10]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and alkalis.[12][13] Incompatible materials also include catalysts for alkylation (like sulfuric acid, phosphoric acid, aluminum chloride), halogens, and hydrogen halides.[10]

-

Stabilizers: Styrene is often supplied with an inhibitor (e.g., 4-tert-butylcatechol) to prevent polymerization.[2] The stabilizer level should be checked regularly, especially if stored at temperatures above 25°C.[11][14]

Section 4: Emergency Procedures

A well-defined emergency response plan is critical for handling incidents involving styrene.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] There is an aspiration hazard if vomiting occurs.[9]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8] Do not use a heavy stream of water as it may spread the fire.[13]

-

Specific Hazards: Styrene is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6] Containers may explode when heated.[4][8] Hazardous combustion products include carbon oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[4] Remove all sources of ignition.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains, as it is harmful to aquatic life.[4][9]

-

Containment and Cleanup: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[9] Collect the absorbed material into a suitable container for disposal.[11] Ventilate the affected area.[9]

Emergency Response Workflow

Caption: Workflow for Responding to a Styrene Spill.

Section 5: Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: Harmful if inhaled.[4][8] The oral LD50 in rats is >2,000 mg/kg.[8][9]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[4][8]

-

Sensitization: Not considered to be a skin sensitizer.[8][15]

-

Carcinogenicity: Classified by IARC as Group 2B, possibly carcinogenic to humans.[8]

-

Reproductive Toxicity: Suspected of damaging the unborn child.[4][8][9]

-

Specific Target Organ Toxicity (STOT):

Ecological Information:

-

Toxicity to Aquatic Life: Styrene is toxic to aquatic life with long-lasting effects.[4][10] The LC50 for fathead minnows is 32 mg/L over 96 hours.[4][8]

-

Persistence and Degradability: Styrene is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[4][6]

-

Environmental Fate: If released into the environment, styrene is expected to volatilize from water and soil surfaces and then be broken down in the air.[3]

Section 6: Disposal Considerations

Styrene and its containers must be disposed of as hazardous waste.[9] It should not be emptied into drains.[9] Disposal should be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[4][11] A recommended method of disposal is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Section 7: Exposure Controls and Personal Protection

Exposure Limits:

Engineering Controls:

-

Ventilation: Use of local exhaust ventilation is highly recommended to control airborne levels below exposure limits.[10]

-

Safety Showers and Eyewash Stations: Emergency eyewash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[10]

Personal Protective Equipment (PPE) Protocol:

-

Risk Assessment: Before beginning any work with styrene, conduct a thorough risk assessment to determine the potential for exposure.

-

Select Appropriate PPE: Based on the risk assessment, select the appropriate PPE as outlined in Section 3.

-

Inspect PPE: Before each use, inspect all PPE for any signs of damage or wear.

-

Donning and Doffing: Follow proper procedures for putting on and taking off PPE to avoid contamination.

-

Decontamination and Disposal: Decontaminate or dispose of used PPE in accordance with established procedures.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Styrene. Retrieved from [Link]

-

Innova. (2018). STYRENE INHIBITED MONOMER - Safety Data Sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Styrene - Registration Dossier. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Styrene. Retrieved from [Link]

-

Styrene Information & Research Center (SIRC). (2014). Styrene: Chemical Identity & Physical Properties. Retrieved from [Link]

-

Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Styrene. Retrieved from [Link]

-

LUXI CHEMICAL COMPANY. (n.d.). Styrene 100-42-5. Retrieved from [Link]

-

Univar Solutions. (2016). SAFETY DATA SHEET STYRENE MONOMER, STABILISED. Retrieved from [Link]

-

The Good Scents Company. (n.d.). styrene, 100-42-5. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet - Styrene [CAS:100-42-5] 100 ug/ml in Methanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Styrene. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Styrene Monomer - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Government of Canada. (n.d.). Hazardous substance assessment – Styrene. Retrieved from [Link]

-

Department of Climate Change, Energy, the Environment and Water (Australia). (2022). Styrene (ethenylbenzene). Retrieved from [Link]

Sources

- 1. styrene.org [styrene.org]

- 2. cnluxichemical.com [cnluxichemical.com]

- 3. cpchem.com [cpchem.com]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. Styrene | 100-42-5 [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

- 10. innova.com.br [innova.com.br]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. fishersci.com [fishersci.com]

- 13. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]

- 14. download.basf.com [download.basf.com]

- 15. cpchem.com [cpchem.com]

- 16. Styrene CAS#: 100-42-5 [m.chemicalbook.com]

Fundamental Properties and Identification of Styrene

An In-depth Technical Guide to the Molecular Properties and Analysis of Styrene (C₈H₈)

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed examination of the fundamental molecular characteristics of styrene (C₈H₈), its empirical and molecular formula, and its precise molecular weight. The document outlines the analytical methodologies employed to verify these properties, offering both the theoretical basis and practical, field-proven protocols.

Styrene, known systematically as ethenylbenzene, is an aromatic hydrocarbon that serves as a critical monomer for the synthesis of numerous polymers and plastics, most notably polystyrene.[1][2][3][4] Its chemical structure consists of a vinyl group (–CH=CH₂) attached to a benzene ring.[2][3][5][6] This unique combination of an aromatic ring and a reactive double bond dictates its chemical behavior and utility.

The empirical formula of styrene, C₈H₈, was first determined in 1845 by chemists August Wilhelm von Hofmann and John Buddle Blyth.[7] This formula represents the simplest whole-number ratio of atoms in the molecule. The molecular formula, which is identical to the empirical formula in this case, specifies the exact number of atoms of each element in a single molecule of styrene.

The molecular weight of a compound is a critical parameter in both research and industrial applications, essential for stoichiometric calculations, analytical characterization, and process design. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.[8] For styrene (C₈H₈), this calculation is based on 8 carbon atoms and 8 hydrogen atoms.

Table 1: Core Identifiers and Physicochemical Properties of Styrene

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ | [2][5][9][10] |

| Molecular Weight | 104.15 g/mol (approx.) | [3][5][8][9][11] |

| Calculated Molar Mass | 104.14912 g/mol | [8] |

| IUPAC Name | Ethenylbenzene | [1][3][11][12] |

| Common Synonyms | Vinylbenzene, Phenylethene | [1][9][10] |

| CAS Registry Number | 100-42-5 | [5][7][9][10] |

| Appearance | Colorless, oily liquid | [2][4][5][11] |

| Odor | Sweet, aromatic | [3][4][5] |

| Density | 0.909 g/cm³ (at 20°C) | [3][5][11] |

| Boiling Point | 145 °C | [3][6][11][13] |

| Melting Point | -30.6 °C | [5][6][13][14] |

| Solubility | Slightly soluble in water; miscible with organic solvents | [2][5][14] |

Analytical Verification of Molecular Weight and Formula

To ensure the identity and purity of a chemical substance like styrene, its molecular formula and weight must be confirmed through rigorous analytical techniques. The following sections detail the principles and protocols for the primary methods used in this verification process.

Mass Spectrometry for Molecular Weight Determination

Expertise & Experience: Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For styrene, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, which typically dislodges one electron to form a radical cation (M⁺•), known as the molecular ion. The m/z value of this molecular ion directly corresponds to the molecular weight of the compound. The choice of EI is deliberate; its high energy ensures ionization, though it often leads to fragmentation, which provides additional structural information.

Experimental Protocol: Molecular Weight Determination by GC-MS

This protocol describes the use of Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), a standard method for analyzing volatile compounds like styrene.[6][15]

-

Sample Preparation: Prepare a dilute solution of the styrene sample (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane.

-

GC-MS System Configuration:

-

GC Inlet: Set to 250°C, split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

MS Interface: Set transfer line temperature to 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, source temperature at 230°C.

-

Mass Analyzer: Scan range from m/z 40 to 200.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate styrene from any impurities.

-

Data Interpretation:

-

Identify the peak corresponding to styrene in the total ion chromatogram (TIC).

-

Examine the mass spectrum for this peak. The molecular ion (M⁺•) for styrene will appear at an m/z of 104. This peak confirms the molecular weight.[16]

-

Observe characteristic fragment ions (e.g., m/z 78 from the loss of the vinyl group) to further confirm the structure.

-

Trustworthiness: The protocol is self-validating through the use of a calibrated mass spectrometer and comparison of the resulting fragmentation pattern with established spectral libraries (e.g., NIST). The chromatographic separation also ensures that the mass spectrum is derived from a pure compound, preventing misinterpretation due to contaminants.

Caption: Workflow for Molecular Weight Determination of Styrene using GC-MS.

Elemental Analysis for Empirical Formula Confirmation

Expertise & Experience: Elemental Analysis (EA) provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula. For an unknown hydrocarbon, EA is the foundational step to establish its elemental composition. The technique relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O) are quantitatively measured, and from these measurements, the percentages of carbon and hydrogen in the original sample are calculated.

Experimental Protocol: Combustion Analysis of Styrene

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector responses.

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the purified styrene sample into a tin capsule.

-

Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a high-temperature (approx. 900-1000°C) combustion furnace in the presence of excess oxygen.

-

Analysis: The combustion products (CO₂ and H₂O) are swept by a helium carrier gas through a reduction furnace and then through a series of traps or a gas chromatography column to separate them. The amount of each gas is measured by a thermal conductivity detector (TCD).

-

Calculation of Composition:

-

The instrument's software calculates the mass percentages of Carbon (%C) and Hydrogen (%H).

-

For C₈H₈ (Molar Mass = 104.15 g/mol ):

-

Theoretical %C = (8 * 12.011 / 104.15) * 100 = 92.26%

-

Theoretical %H = (8 * 1.008 / 104.15) * 100 = 7.74%

-

-

-

Empirical Formula Derivation:

-

Convert mass percentages to molar ratios:

-

Moles C = 92.26 / 12.011 = 7.68

-

Moles H = 7.74 / 1.008 = 7.68

-

-

Divide by the smallest molar value to get the simplest ratio:

-

C: 7.68 / 7.68 = 1

-

H: 7.68 / 7.68 = 1

-

-

The resulting empirical formula is CH.

-

-

Molecular Formula Determination: Compare the mass of the empirical formula (CH ≈ 13.02 g/mol ) with the molecular weight determined by MS (104.15 g/mol ). The ratio is 104.15 / 13.02 ≈ 8. Therefore, the molecular formula is (CH)₈ or C₈H₈.

Trustworthiness: The use of certified standards for calibration ensures the quantitative accuracy of the measurement. The combination of EA (providing the empirical formula) and MS (providing the molecular weight) offers a cross-validating system to definitively determine the molecular formula.

Spectroscopic Confirmation of the Styrene Structure

While MS and EA confirm the molecular weight and formula, they do not distinguish between structural isomers. Spectroscopic techniques like FTIR and NMR are essential to confirm that a C₈H₈ sample is indeed ethenylbenzene.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For styrene, the key is to identify vibrations characteristic of both the mono-substituted benzene ring and the vinyl group. The disappearance of the vinyl group's C=C stretching peak upon polymerization is a classic diagnostic tool.[13][17]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while alkene C-H stretches are also in this region. Saturated C-H stretches (if present) would be below 3000 cm⁻¹. Polystyrene, the polymer, will show both aromatic C-H (>3000 cm⁻¹) and saturated C-H (<3000 cm⁻¹) stretches from its backbone.[14]

-

C=C Stretches: The vinyl C=C double bond gives a characteristic absorption peak around 1630 cm⁻¹.[17] Aromatic C=C stretches appear in the 1400-1600 cm⁻¹ region.[11]

-

Out-of-Plane Bending: Strong peaks around 990 cm⁻¹ and 910 cm⁻¹ are characteristic of the vinyl group, while a strong peak around 700-780 cm⁻¹ indicates mono-substitution on the benzene ring.[11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum of styrene is highly characteristic and allows for unambiguous identification.

-

Aromatic Protons (7.2-7.4 ppm): The five protons on the benzene ring typically appear as a complex multiplet in this region.

-

Vinyl Protons (5.2-6.8 ppm): The three protons of the vinyl group are distinct and coupled to each other, creating a complex splitting pattern. The proton on the carbon attached to the ring (often labeled Hₐ) appears around 6.7 ppm. The two terminal protons (Hₑ and Hₑ) appear at lower chemical shifts, around 5.2 and 5.8 ppm. The specific splitting pattern (a doublet of doublets for each) confirms their connectivity.

By integrating the signal areas, the ratio of aromatic protons to vinyl protons should be 5:3, confirming the C₈H₈ structure.

Caption: Chemical Structure of Styrene (C₈H₈).

Industrial Context: Synthesis and Polymerization

A comprehensive understanding of styrene's molecular properties is fundamental to its primary industrial applications: synthesis and polymerization.

Industrial Synthesis

The vast majority of commercial styrene is produced via the catalytic dehydrogenation of ethylbenzene.[1][9] This process is highly endothermic and is typically carried out at high temperatures (around 600°C) using superheated steam over an iron(III) oxide-based catalyst.[1][3][9] The steam serves multiple purposes: it supplies the heat for the reaction, lowers the partial pressure of the reactants to shift the equilibrium towards the products, and cleans the catalyst by reacting with deposited carbon.[9]

Caption: Simplified workflow for the industrial synthesis of styrene.

Polymerization

Styrene's most significant chemical property is its ability to polymerize. The vinyl group's double bond can be broken to form long polymer chains, creating polystyrene. This is typically achieved via a free-radical polymerization mechanism, which involves three key steps: initiation, propagation, and termination.[2][10] An initiator (like benzoyl peroxide) creates a free radical, which attacks the styrene monomer's double bond, initiating a chain reaction where thousands of monomer units are added.[2][10]

The precise molecular weight of the styrene monomer is critical for controlling the stoichiometry of polymerization reactions and predicting the properties of the resulting polymer.

References

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Styrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7501, Styrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Styrene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Styrene. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (n.d.). What is the chemical name of styrene?. Retrieved from [Link]

-

Vedantu. (n.d.). Styrene: Structure, Properties, Uses & Key Reactions Explained. Retrieved from [Link]

-

The Chemical Brothers Group. (n.d.). Styrene monomer - C₆H₅CHCH₂ (CAS# - 100-42-5). Retrieved from [Link]

-

Convert Units. (n.d.). Molecular weight of C8H8. Retrieved from [Link]

-

GESTIS Substance Database. (n.d.). Styrene. Retrieved from [Link]

-

GreenChem Industries. (n.d.). Styrene: Key Properties and Uses in Plastics and Rubber. Retrieved from [Link]

-

RIGAS. (n.d.). C8H8 (Styrene). Retrieved from [Link]

-

SIRC. (2014, January). Styrene: Chemical Identity & Physical Properties. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Styrene. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e).... Retrieved from [Link]

-

Wackerly, J. W., & Dunne, T. S. (2017). Synthesis of Polystyrene and Molecular Weight Determination by 1H NMR End-Group Analysis. Journal of Chemical Education, 94(11), 1834-1837. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) FTIR spectrum of styrene and polystyrene after in situ sonochemical.... Retrieved from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2012).

-

Baimpos, T., & Boutsi, Z. (2022). Determination of styrene monomer migrating in foodstuffs from polystyrene food contact articles using HS-SPME-GC-MS/MS: Results from the Greek market. Food Additives & Contaminants: Part A, 39(2), 415-427. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Please describe the IR spectrum of styrene. Retrieved from [Link]

-

FILAB. (n.d.). Analysis and determination of styrene in the laboratory. Retrieved from [Link]